molecular formula C15H21ClN2OSi B1421116 N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide CAS No. 1142191-97-6

N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide

Cat. No. B1421116
M. Wt: 308.88 g/mol
InChI Key: LAEHODITYKHIBE-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide (NCTPE) is a novel small molecule that has been studied for its potential applications in the fields of biochemistry and physiology. NCTPE is a member of the pivalamide family, which are compounds composed of a pivalic acid backbone and an amide group attached to the side chain. NCTPE is an attractive molecule due to its unique structure and properties, which make it an ideal candidate for drug development.

Scientific Research Applications

  • Lithiation and Substitution Reactions : Research has shown that lithiation of N-pyridinylmethyl)pivalamides, including compounds similar to N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide, can occur both on the nitrogen and on the ring. This process allows for the creation of substituted derivatives with a high yield. Such reactions are significant in the synthesis of various complex organic molecules (Smith et al., 2013).

  • Molecular Structure and Hydrogen Bonding : Studies have also focused on the molecular structure of related compounds, like N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide. These compounds exhibit complex molecular conformations stabilized by intramolecular hydrogen bonding, which can be significant for understanding their chemical behavior and potential applications (Atalay et al., 2016).

  • Synthesis of Fluorescent π-Conjugated Oligomers : In another study, a compound structurally similar to N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide was used in the synthesis of π-conjugated oligomers. These oligomers, which consist of pyridine and enyne units, exhibit intense blue fluorescence emission, indicating potential applications in material science and optoelectronics (Takayama et al., 2004).

  • Hydrolysis and Amine Formation : The pivalamide group, a component of compounds like N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide, has been studied for its hydrolysis using specific reagents such as Fe(NO3)3 in MeOH. This hydrolysis leads to the formation of corresponding amines, which can be valuable in various chemical syntheses (Bavetsias et al., 2004).

properties

IUPAC Name

N-[2-chloro-6-(2-trimethylsilylethynyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2OSi/c1-15(2,3)14(19)18-12-8-7-11(17-13(12)16)9-10-20(4,5)6/h7-8H,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEHODITYKHIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#C[Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673919
Record name N-{2-Chloro-6-[(trimethylsilyl)ethynyl]pyridin-3-yl}-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide

CAS RN

1142191-97-6
Record name N-{2-Chloro-6-[(trimethylsilyl)ethynyl]pyridin-3-yl}-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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